Journal Name:Journal of Materials Processing Technology
Journal ISSN:0924-0136
IF:6.162
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/505656/description#description
Year of Origin:1990
Publisher:Elsevier BV
Number of Articles Per Year:515
Publishing Cycle:Semimonthly
OA or Not:Not
IGF2BPs as novel m6A readers: Diverse roles in regulating cancer cell biological functions, hypoxia adaptation, metabolism, and immunosuppressive tumor microenvironment
Journal of Materials Processing Technology ( IF 6.162 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.gendis.2023.06.017
m6A methylation is the most frequent modification of mRNA in eukaryotes and plays a crucial role in cancer progression by regulating biological functions. Insulin-like growth factor 2 mRNA-binding proteins (IGF2BP) are newly identified m6A 'readers'. They belong to a family of RNA-binding proteins, which bind to the m6A sites on different RNA sequences and stabilize them to promote cancer progression. In this review, we summarize the mechanisms by which different upstream factors regulate IGF2BP in cancer. The current literature analyzed here reveals that the IGF2BP family proteins promote cancer cell proliferation, survival, and chemoresistance, inhibit apoptosis, and are also associated with cancer glycolysis, angiogenesis, and the immune response in the tumor microenvironment. Therefore, with the discovery of their role as 'readers' of m6A and the characteristic re-expression of IGF2BPs in cancers, it is important to elucidate their mechanism of action in the immunosuppressive tumor microenvironment. We also describe in detail the regulatory and interaction network of the IGF2BP family in downstream target RNAs and discuss their potential clinical applications as diagnostic and prognostic markers, as well as recent advances in IGF2BP biology and associated therapeutic value.
Detail
LncRNAs are involved in regulating ageing and age-related disease through the adenosine monophosphate-activated protein kinase signalling pathway
Journal of Materials Processing Technology ( IF 6.162 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.gendis.2023.06.014
A long noncoding RNA (lncRNA) is longer than 200 bp. It regulates various biological processes mainly by interacting with DNA, RNA, or protein in multiple kinds of biological processes. Adenosine monophosphate (AMP)-activated protein kinase (AMPK) is activated during nutrient starvation, especially glucose starvation and oxygen deficiency (hypoxia), and exposure to toxins that inhibit mitochondrial respiratory chain complex function. AMPK is an energy switch in organisms that controls cell growth and multiple cellular processes, including lipid and glucose metabolism, thereby maintaining intracellular energy homeostasis by activating catabolism and inhibiting anabolism. The AMPK signalling pathway consists of AMPK and its upstream and downstream targets. AMPK upstream targets include proteins such as the transforming growth factor β-activated kinase 1 (TAK1), liver kinase B1 (LKB1), and calcium/calmodulin-dependent protein kinase β (CaMKKβ), and its downstream targets include proteins such as the mechanistic/mammalian target of rapamycin (mTOR) complex 1 (mTORC1), hepatocyte nuclear factor 4α (HNF4α), and silencing information regulatory 1 (SIRT1). In general, proteins function relatively independently and cooperate. In this article, a review of the currently known lncRNAs involved in the AMPK signalling pathway is presented and insights into the regulatory mechanisms involved in human ageing and age-related diseases are provided.
Detail
JW-1-283 inhibits melanoma tumor growth via stabilization of the p53 pathway
Journal of Materials Processing Technology ( IF 6.162 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.gendis.2023.06.009
Abstract not available
Detail
Epigenetics: Mechanisms, potential roles, and therapeutic strategies in cancer progression
Journal of Materials Processing Technology ( IF 6.162 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.gendis.2023.04.040
Mutations or abnormal expression of oncogenes and tumor suppressor genes are known to cause cancer. Recent studies have shown that epigenetic modifications are key drivers of cancer development and progression. Nevertheless, the mechanistic role of epigenetic dysregulation in the tumor microenvironment is not fully understood. Here, we reviewed the role of epigenetic modifications of cancer cells and non-cancer cells in the tumor microenvironment and recent research advances in cancer epigenetic drugs. In addition, we discussed the great potential of epigenetic combination therapies in the clinical treatment of cancer. However, there are still some challenges in the field of cancer epigenetics, such as epigenetic tumor heterogeneity, epigenetic drug heterogeneity, and crosstalk between epigenetics, proteomics, metabolomics, and other omics, which may be the focus and difficulty of cancer treatment in the future. In conclusion, epigenetic modifications in the tumor microenvironment are essential for future epigenetic drug development and the comprehensive treatment of cancer. Epigenetic combination therapy may be a novel strategy for the future clinical treatment of cancer.
Detail
Comprehensive genomic analysis of early and late-onset hepatocellular carcinoma
Journal of Materials Processing Technology ( IF 6.162 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.gendis.2023.06.005
Abstract not available
Detail
SUV39H1-driven NFATc1 methylation is essential for the c-Cbl-mediated degradation of NFATc1 in an osteoclast lineage
Journal of Materials Processing Technology ( IF 6.162 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.gendis.2023.06.008
Abstract not available
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 ENGINEERING, INDUSTRIAL 工程:工业2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.10 158 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://ees.elsevier.com/protec/
Submission Guidelines
https://www.elsevier.com/journals/journal-of-materials-processing-technology/0924-0136/guide-for-authors#txt2001
Reference Format
https://www.elsevier.com/journals/journal-of-materials-processing-technology/0924-0136/guide-for-authors#txt2001
Collection Carrier
full length research papers reviews